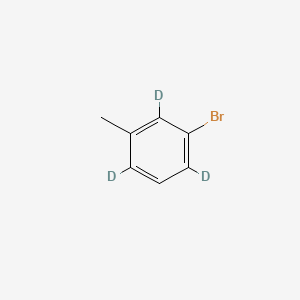

3-Bromotoluene-2,4,6-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

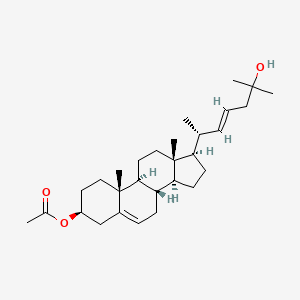

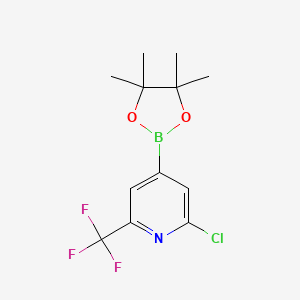

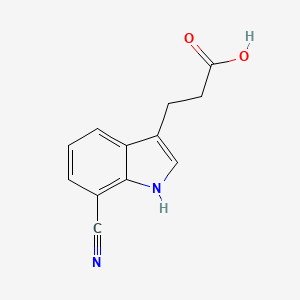

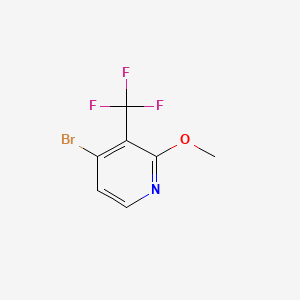

3-Bromotoluene-2,4,6-d3 is a variant of bromotoluene, which is an aryl bromide based on toluene . In bromotoluenes, at least one aromatic hydrogen atom is replaced with a bromine atom . 3-Bromotoluene is an electron-rich aryl bromide .

Synthesis Analysis

3-Bromotoluene participates in the Heck reaction . It undergoes palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate . It also undergoes a palladium-catalysed reaction with alkynyltriarylborates to yield trisubstituted alkenylboranes .Molecular Structure Analysis

The molecular formula of 3-Bromotoluene is C7H7Br . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3-Bromotoluene molecule contains a total of 15 bonds. There are 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis

3-Bromotoluene participates in the Heck reaction . It undergoes palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate . It also undergoes a palladium-catalysed reaction with alkynyltriarylborates to yield trisubstituted alkenylboranes .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromotoluene include a density of 1.4±0.1 g/cm3, a boiling point of 182.1±9.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.1±3.0 kJ/mol and a flash point of 60.0±0.0 °C .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “3-Bromotoluene-2,4,6-d3”:

Environmental Standards

3-Bromotoluene-2,4,6-d3 is used as a reference material for environmental pollutant standards. It helps in the detection of pollutants in air, water, soil, sediment, and food to ensure environmental safety .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for its precision as a stable isotope. It serves as a reliable reference material that meets strict industry standards and is used in quality control processes .

Nanocomposite Research

The compound is involved in the research and development of nanocomposites. These are materials that incorporate nanoparticle-sized components to improve physical properties like strength and electrical conductivity .

NMR Solvent Studies

It is used in nuclear magnetic resonance (NMR) solvent studies. NMR solvents are critical for analyzing the structure and properties of organic compounds .

Polymer Science

3-Bromotoluene-2,4,6-d3 finds application in polymer science to study the synthesis and properties of new polymeric materials .

Organometallic Chemistry

This compound is also used in organometallic chemistry where it can act as a ligand or reactant to study metal-catalyzed reactions .

Rare Earth Compound Synthesis

Lastly, it is employed in the synthesis of rare earth compounds which are essential for various high-tech applications .

Safety and Hazards

3-Bromotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, keeping away from heat and sources of ignition, avoiding dust formation, not ingesting, and not breathing vapours/dust .

Future Directions

As a chemical compound used in scientific research, 3-Bromotoluene-2,4,6-d3 exhibits intriguing properties, making it valuable for studying various phenomena. Its applications range from investigating reaction mechanisms to understanding molecular interactions. It is also used in the production of stable isotopes that are highly enriched and isotopically labeled to the highest standards .

properties

IUPAC Name |

2-bromo-1,3,5-trideuterio-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIFKOVZNJTSGO-QGZYMEECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C)[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromotoluene-2,4,6-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)